

"2-(Bromomethyl)-2-phenyl-1,3-dioxolane"

chemical properties and structure

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Compound of Interest

Compound Name: 2-(Bromomethyl)-2-phenyl-1,3-dioxolane

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An In-depth Technical Guide to **2-(Bromomethyl)-2-phenyl-1,3-dioxolane**

Core Chemical Properties and Structure

2-(Bromomethyl)-2-phenyl-1,3-dioxolane is a chemical compound with the molecular formula C₁₀H₁₁BrO₂.^{[1][2]} It is also known by other names including bromoacetophenone ethylene ketal and phenacyl bromide ethylene ketal.^[1] This compound serves as a key intermediate in various organic syntheses.

Structural Information

The structure of **2-(Bromomethyl)-2-phenyl-1,3-dioxolane** consists of a five-membered dioxolane ring with a phenyl group and a bromomethyl group attached to the same carbon atom.

- IUPAC Name: **2-(bromomethyl)-2-phenyl-1,3-dioxolane**^[2]
- SMILES: C1COC(O1)(CBr)C2=CC=CC=C2^{[2][3]}
- InChIKey: NTRATOUBIPAKPQ-UHFFFAOYSA-N^{[2][3]}
- CAS Number: 3418-21-1^[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-(Bromomethyl)-2-phenyl-1,3-dioxolane**.

Property	Value
Molecular Formula	C10H11BrO2[1][2]
Molecular Weight	243.1 g/mol [1][2]
Melting Point	63-65 °C[1]
Boiling Point	308.1 °C at 760 mmHg[1]
Density	1.449 g/cm³[1]
Flash Point	130.5 °C[1]
Refractive Index	1.555[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-(Bromomethyl)-2-phenyl-1,3-dioxolane**.

- ¹H NMR (CDCl₃): δ 3.67 (s, 2H, -CH₂Br), 3.88-3.96 (m, 2H, -OCH₂CH₂O-), 4.17-4.25 (m, 2H, -OCH₂CH₂O-), 7.34-7.40 (m, 3H, C₆H₅), 7.50-7.53 (m, 2H, C₆H₅)[1]
- ¹³C{¹H} NMR (CDCl₃): δ 38.4 (-CH₂Br), 65.9 (-OCH₂CH₂O-), 107.3 (-C(OCH₂CH₂O)-), 126.1, 128.4, 128.9, 139.7 (C₆H₅)[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of **2-(Bromomethyl)-2-phenyl-1,3-dioxolane**.

Synthesis from 2'-Bromoacetophenone

This protocol describes the synthesis via the reaction of 2'-bromoacetophenone with ethylene glycol.

Materials:

- 2'-bromoacetophenone (50 g, 251.2 mmol)
- Ethylene glycol (17 ml, 304 mmol)
- p-Toluene sulfonic acid (2.4 g, 12.5 mmol)
- Toluene (250 ml)
- Ethyl acetate
- Hexane

Procedure:

- A 100 ml two-necked round-bottomed flask is fitted with a Dean-Stark apparatus and a reflux condenser.
- The flask is charged with 2'-bromoacetophenone, ethylene glycol, p-toluene sulfonic acid, and toluene.^[1]
- The reaction mixture is refluxed for 8 hours until the maximum amount of water is distilled azeotropically.^[1]
- Toluene is distilled out under reduced pressure.^[1]
- The residue is dissolved in water and extracted with ethyl acetate (3 x 150 ml).^[1]
- The organic layer is dried to yield a colorless solid.^[1]
- The crude product is recrystallized from a hexane-ethyl acetate mixture to yield the final product (55 g, 90% yield).^[1]

General Synthesis using DBDMH or NBS

This protocol provides a general procedure for the synthesis of α -haloacetals.

Materials:

- Substrate (e.g., acetophenone derivative) (2 mmol)

- Ethylene glycol (4 mL)
- 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (2.4 mmol) or N-Bromosuccinimide (NBS) (4.6 mmol)
- Ether
- Anhydrous Na_2SO_4
- Petroleum ether
- Ethyl acetate

Procedure:

- A mixture of the substrate (2 mmol) and ethylene glycol (4 mL) is stirred for 5 minutes.[\[1\]](#)
- DBDMH (2.4 mmol) or NBS (4.6 mmol) is added in 5 portions over one hour.[\[1\]](#)
- The mixture is stirred for 24 hours at room temperature.[\[1\]](#)
- The mixture is extracted with ether (10 mL x 3).[\[1\]](#)
- The combined organic layer is washed twice with water (20 mL) and dried over anhydrous Na_2SO_4 .[\[1\]](#)
- After filtration, the solvent is removed under reduced pressure.[\[1\]](#)
- The residue is purified by alumina chromatography (Petroleum ether/Ethyl Acetate = 20/1, v/v) to yield the product.[\[1\]](#)

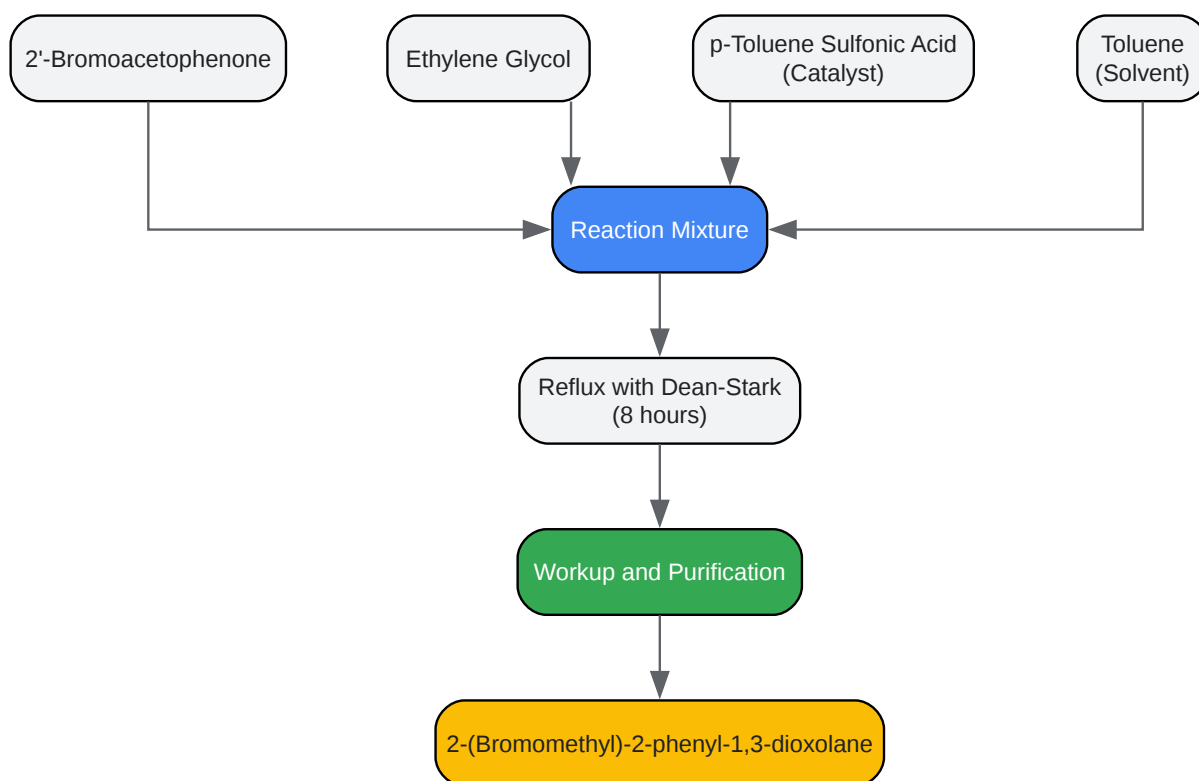
Applications and Reactivity

2-(Bromomethyl)-2-phenyl-1,3-dioxolane is a versatile intermediate in organic synthesis. Its primary reactivity is centered around the bromomethyl group, which can participate in nucleophilic substitution reactions. The dioxolane group serves as a protecting group for the ketone functionality of the parent bromoacetophenone.

This compound is an intermediate for the production of fungicides derived from 1,2,4-triazole and imidazole.[4] It is also used in the synthesis of 1,4-benzoxazepine (BZO) compounds, which have potential applications in pharmaceutical development.[5]

Visualizations

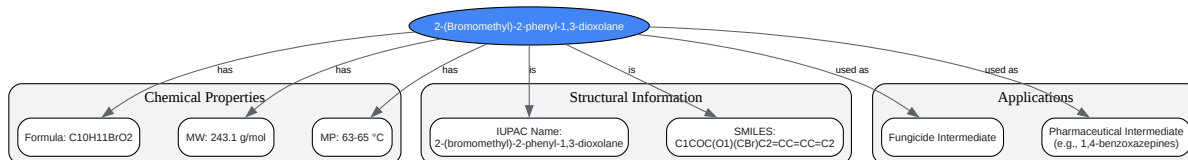
Synthesis of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane



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Caption: Synthesis workflow for 2-(Bromomethyl)-2-phenyl-1,3-dioxolane.

Properties and Applications of 2-(Bromomethyl)-2-phenyl-1,3-dioxolane



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